

Application Notes and Protocols for ^{13}C NMR Spectroscopy of Hexachloroethane- ^{13}C

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Compound of Interest

Compound Name: Hexachloroethane- ^{13}C

Cat. No.: B1340454

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Introduction

Hexachloroethane is a fully chlorinated hydrocarbon. Due to its chemical properties, it has been utilized in various industrial applications, including as a component in smoke grenades, as a metal degreaser, and in the production of certain polymers. From a spectroscopic standpoint, its simple, symmetrical structure provides a unique case for Nuclear Magnetic Resonance (NMR) studies. In ^{13}C NMR spectroscopy, the chemical environment of the carbon nuclei dictates their resonance frequency, providing valuable structural information. For hexachloroethane (C_2Cl_6), both carbon atoms are chemically equivalent, resulting in a single signal in the ^{13}C NMR spectrum. This document provides detailed application notes and protocols for the ^{13}C NMR analysis of hexachloroethane, with a focus on isotopically labeled **hexachloroethane- ^{13}C** for enhanced signal detection.

Data Presentation

The ^{13}C NMR spectrum of hexachloroethane is characterized by a single resonance, indicative of the chemical equivalence of the two carbon atoms in the molecule. The extensive chlorination significantly deshields the carbon nuclei, resulting in a downfield chemical shift.

Compound	Solvent	¹³ C Chemical Shift (δ) [ppm]
Hexachloroethane	CDCl ₃	103.4

Note: The chemical shift value is referenced to tetramethylsilane (TMS) at 0 ppm.

Experimental Protocols

The following protocols outline the recommended procedures for preparing a sample of **hexachloroethane-¹³C** and acquiring a high-quality ¹³C NMR spectrum.

Protocol 1: Sample Preparation for Solution-State ¹³C NMR

Materials:

- **Hexachloroethane-¹³C** (solid)
- Deuterated chloroform (CDCl₃) of high purity
- 5 mm NMR tubes
- Vortex mixer
- Pipettes
- Fume hood

Procedure:

- **Weighing the Sample:** In a fume hood, accurately weigh approximately 50-100 mg of **hexachloroethane-¹³C**. The use of a ¹³C labeled compound is highly recommended to significantly reduce the acquisition time due to the low natural abundance of the ¹³C isotope.
- **Dissolution:** Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

- **Mixing:** Securely cap the vial and vortex the mixture until the **hexachloroethane-13C** is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
- **Transfer to NMR Tube:** Using a pipette, carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the NMR probe's detection region (typically 4-5 cm).
- **Capping and Labeling:** Cap the NMR tube securely and label it clearly with the sample identification.

Protocol 2: ¹³C NMR Spectrum Acquisition

Instrumentation:

- A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Typical Acquisition Parameters:

Parameter	Value
Spectrometer Frequency	e.g., 100 MHz for a 400 MHz ¹ H instrument
Pulse Program	A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments)
Solvent	CDCl ₃
Temperature	298 K (25 °C)
Relaxation Delay (D1)	2-5 seconds
Acquisition Time (AQ)	1-2 seconds
Number of Scans (NS)	128 or higher, depending on concentration
Spectral Width (SW)	~250 ppm (to cover the full range of possible chemical shifts)
Reference	TMS at 0 ppm (or the solvent signal of CDCl ₃ at 77.16 ppm)

Acquisition Workflow:

- Instrument Setup: Tune and match the probe for ^{13}C frequency.
- Locking and Shimming: Insert the sample into the magnet and lock onto the deuterium signal of the CDCl_3 solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
- Parameter Setup: Load a standard ^{13}C NMR experiment and adjust the acquisition parameters as listed in the table above.
- Acquisition: Start the acquisition. The experiment time will depend on the number of scans and the relaxation delay.
- Data Processing: After acquisition, perform Fourier transformation, phase correction, and baseline correction of the resulting Free Induction Decay (FID).
- Referencing: Reference the spectrum to the TMS signal at 0 ppm or the CDCl_3 solvent peak at 77.16 ppm.

Mandatory Visualization

The following diagram illustrates the logical workflow for obtaining and analyzing the ^{13}C NMR spectrum of **hexachloroethane- ^{13}C** .

- To cite this document: BenchChem. [Application Notes and Protocols for ^{13}C NMR Spectroscopy of Hexachloroethane- ^{13}C]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1340454#13c-nmr-spectroscopy-of-hexachloroethane-13c\]](https://www.benchchem.com/product/b1340454#13c-nmr-spectroscopy-of-hexachloroethane-13c)

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